molecular formula C16H15N3O4 B3906988 4-methyl-N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide

4-methyl-N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide

Cat. No. B3906988
M. Wt: 313.31 g/mol
InChI Key: OMUAWZMOPBZGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide, also known as MNBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the class of compounds known as benzamides, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

4-methyl-N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of application is in the field of cancer research. 4-methyl-N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, colon, and lung cancer. This activity is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential as an anticancer agent, 4-methyl-N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide has also been studied for its potential applications in other areas of research. For example, the compound has been shown to exhibit potent antifungal activity against a variety of fungal species, including Candida albicans. 4-methyl-N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-methyl-N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-methyl-N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its potent antiproliferative and antifungal activities, the compound has also been shown to exhibit anti-inflammatory and antioxidant activities. 4-methyl-N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-methyl-N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide for use in lab experiments is its high potency and specificity. The compound exhibits potent activity against a variety of cancer cell lines and fungal species, making it an attractive candidate for further study in these areas. However, one limitation of 4-methyl-N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide is its potential toxicity, which may limit its use in certain experimental systems.

Future Directions

There are many potential future directions for research on 4-methyl-N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of novel analogs of the compound with improved potency and selectivity. Another area of interest is the investigation of the compound's potential applications in the treatment of neurodegenerative diseases. Finally, further research is needed to fully elucidate the mechanism of action of 4-methyl-N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide and to identify potential drug interactions and toxicity concerns.

properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10-6-8-12(9-7-10)15(17)18-23-16(20)13-4-3-5-14(11(13)2)19(21)22/h3-9H,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUAWZMOPBZGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.